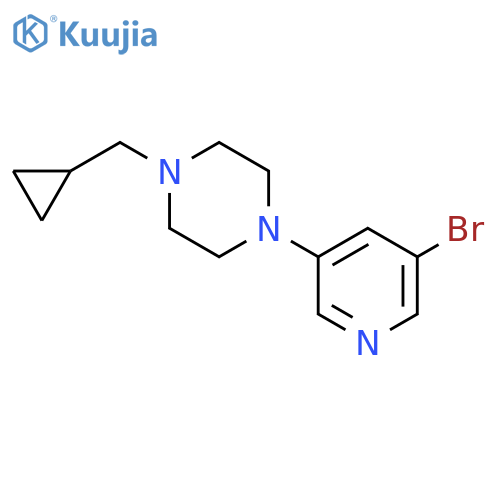Cas no 1708442-43-6 (Piperazine, 1-(5-bromo-3-pyridinyl)-4-(cyclopropylmethyl)-)
1-(5-ブロモ-3-ピリジニル)-4-(シクロプロピルメチル)-ピペラジンは、有機合成化学において重要な中間体として利用される化合物です。その特徴的な構造は、ブロモピリジン環とシクロプロピルメチル基が結合したピペラジン骨格から成り、高い反応性と多様な修飾可能性を有しています。特に医薬品開発分野では、活性化合物の構造最適化や新規リード化合物の探索に有用です。本化合物の安定性と溶解性は、実験条件下での取り扱いを容易にしており、精密有機合成における信頼性の高い試薬としての価値を示しています。

1708442-43-6 structure
商品名:Piperazine, 1-(5-bromo-3-pyridinyl)-4-(cyclopropylmethyl)-
CAS番号:1708442-43-6
MF:C13H18BrN3
メガワット:296.206121921539
MDL:MFCD26984525
CID:4782431
Piperazine, 1-(5-bromo-3-pyridinyl)-4-(cyclopropylmethyl)- 化学的及び物理的性質
名前と識別子
-
- Piperazine, 1-(5-bromo-3-pyridinyl)-4-(cyclopropylmethyl)-
-
- MDL: MFCD26984525
- インチ: 1S/C13H18BrN3/c14-12-7-13(9-15-8-12)17-5-3-16(4-6-17)10-11-1-2-11/h7-9,11H,1-6,10H2
- InChIKey: LNPSQQAEBWXSFS-UHFFFAOYSA-N
- ほほえんだ: N1(C2=CC(Br)=CN=C2)CCN(CC2CC2)CC1
Piperazine, 1-(5-bromo-3-pyridinyl)-4-(cyclopropylmethyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 216192-2.500g |
1-(5-Bromopyridin-3-yl)-4-(cyclopropylmethyl)piperazine, 95% |
1708442-43-6 | 95% | 2.500g |
$1898.00 | 2023-09-06 |
Piperazine, 1-(5-bromo-3-pyridinyl)-4-(cyclopropylmethyl)- 関連文献
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
1708442-43-6 (Piperazine, 1-(5-bromo-3-pyridinyl)-4-(cyclopropylmethyl)-) 関連製品
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 42464-96-0(NNMTi)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
